
4-T-Butoxyphenylboronic acid
Übersicht
Beschreibung
4-T-Butoxyphenylboronic Acid is a compound used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of 4-T-Butoxyphenylboronic Acid involves the use of cross-coupling reactions. It is used as a building block in the synthesis of tetracycline derivatives . The compound is also used in the preparation of nitrophenylphenol via a cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .Molecular Structure Analysis
The molecular formula of 4-T-Butoxyphenylboronic Acid is C10H15BO3 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxy group .Chemical Reactions Analysis
Phenyl boronic acids, including 4-T-Butoxyphenylboronic Acid, are known for their ability to readily bind with carbohydrates in water. This is due to the presence of 1,2-diols in carbohydrates, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
The molecular weight of 4-T-Butoxyphenylboronic Acid is 194.04 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
4-T-Butoxyphenylboronic acid plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, widely used in organic synthesis. Here’s why:
Reaction Mechanism: In SM coupling, palladium catalysts facilitate oxidative addition of electrophilic organic groups and transmetalation with nucleophilic organic groups. The mild reaction conditions and functional group tolerance make SM coupling highly versatile .
Tetracycline Derivatives Synthesis
4-T-Butoxyphenylboronic acid serves as a cross-coupling building block in the synthesis of tetracycline derivatives. Tetracyclines are essential antibiotics with a broad spectrum of activity .
Boronic Acid Sensing
While not directly related to 4-T-Butoxyphenylboronic acid, it’s worth mentioning that boronic acids, in general, have applications in sensing. They interact with cis-diols, enabling selective detection of specific analytes. Researchers have explored multivalent boronic acid sensor molecules to enhance selectivity .
Wirkmechanismus
Target of Action
The primary target of 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-T-Butoxyphenylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .
Result of Action
The result of the action of 4-T-Butoxyphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-T-Butoxyphenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent (such as 4-T-Butoxyphenylboronic acid) can also be affected by the reaction environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCKPPOCZWHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464346 | |
| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176672-49-4 | |
| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

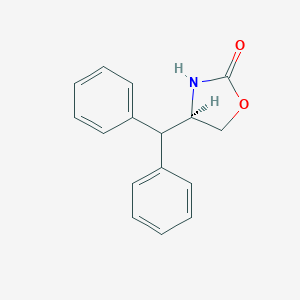
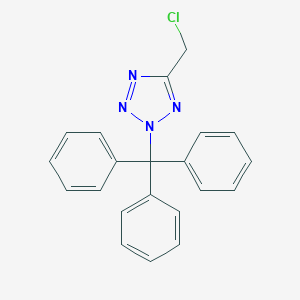

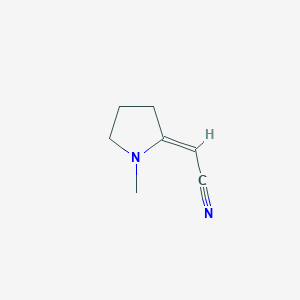

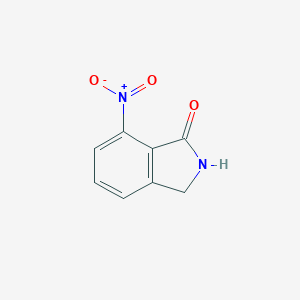
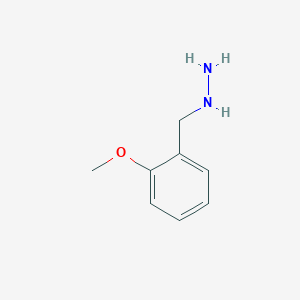

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)



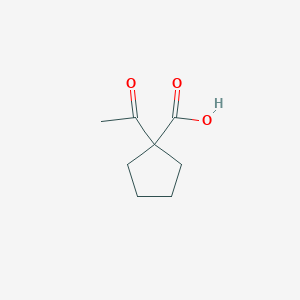
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)